Methyl 2-fluoro-6-formylbenzoate

Vue d'ensemble

Description

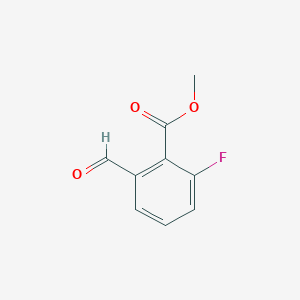

Methyl 2-fluoro-6-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is characterized by the presence of a formyl group and a fluorine atom attached to a benzoate ester. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoic acid with methanol in the presence of a catalyst to form methyl 2-fluorobenzoate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and formylation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed:

Oxidation: 2-fluoro-6-carboxybenzoate.

Reduction: Methyl 2-fluoro-6-hydroxymethylbenzoate.

Substitution: Methyl 2-methoxy-6-formylbenzoate.

Applications De Recherche Scientifique

Methyl 2-fluoro-6-formylbenzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Utilized in the development of potential therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings

Mécanisme D'action

The mechanism of action of methyl 2-fluoro-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Methyl 2-formylbenzoate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

Methyl 2-fluorobenzoate: Lacks the formyl group, limiting its use in formylation reactions.

Methyl 2-hydroxy-6-formylbenzoate: Contains a hydroxyl group instead of a fluorine atom, altering its chemical properties and reactivity

Uniqueness: Methyl 2-fluoro-6-formylbenzoate is unique due to the presence of both a formyl group and a fluorine atom, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Activité Biologique

Methyl 2-fluoro-6-formylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a fluorine atom and a formyl group. These characteristics enhance its potential biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 182.15 g/mol. The compound features:

- A formyl group (-CHO), which can facilitate interactions with biological receptors and enzymes.

- A fluorine atom , which often increases metabolic stability and binding affinity for biological targets compared to non-fluorinated analogs.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Initial studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the formyl group may enhance interactions with microbial enzymes, potentially leading to increased efficacy against bacterial strains.

- Pharmacological Applications : Fluorinated compounds are known for their improved pharmacokinetic profiles, which include better absorption, distribution, metabolism, and excretion (ADME) properties. This is particularly relevant in drug design where enhanced potency and selectivity are desired.

- Enzyme Interaction : The compound's structure allows it to potentially bind to specific enzymes or receptors, which could lead to therapeutic effects. For instance, the formyl group may participate in hydrogen bonding or π-π interactions with active sites of enzymes.

Case Studies

- Antimicrobial Activity : A study on similar fluorinated benzoates indicated their effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 µg/mL against strains like Escherichia coli and Staphylococcus aureus .

- Cytotoxicity : In vitro tests have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The IC50 values for similar compounds were noted to be significantly lower than their MIC values against bacteria, indicating selective toxicity towards cancer cells .

- Binding Affinity Studies : Computational docking studies have suggested that this compound can effectively fit into the active sites of specific enzymes, which could lead to inhibition or modulation of enzyme activity .

Comparative Analysis

The following table compares this compound with related compounds based on structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Biological Activity Highlights |

|---|---|---|

| This compound | Methyl ester with formyl and fluorine groups | Potential antimicrobial and anticancer properties |

| Ethyl 2-fluoro-6-formylbenzoate | Ethyl ester variant | Enhanced solubility; similar biological effects |

| Methyl 2-fluoro-4-formylbenzoate | Formyl group at a different position | Varying reactivity profiles; potential applications |

| Methyl 3-fluoro-4-formylbenzoate | Different positional isomer | Unique interaction mechanisms |

Propriétés

IUPAC Name |

methyl 2-fluoro-6-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIQGBVFPVWBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.